4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl

Description

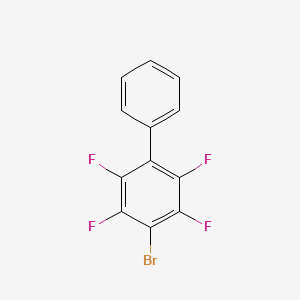

4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl (C₁₂H₄BrF₄) is a polyhalogenated biphenyl derivative characterized by a bromine atom at the para position of one benzene ring and fluorine atoms at the 2,3,5,6 positions of the other ring. This compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals, ligands, and optoelectronic materials. Its fluorine substituents enhance electron-withdrawing effects, while the bromine atom provides a reactive site for functionalization .

Properties

IUPAC Name |

1-bromo-2,3,5,6-tetrafluoro-4-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrF4/c13-8-11(16)9(14)7(10(15)12(8)17)6-4-2-1-3-5-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNXLOVPALDQNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60781540 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29680-44-2 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60781540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid or ester. The reaction conditions are generally mild and can tolerate a variety of functional groups .

Another method involves the bromination of 2,3,5,6-tetrafluorobiphenyl using bromine or bromine-containing reagents under controlled conditions. This method requires careful control of temperature and reaction time to achieve the desired product .

Industrial Production Methods

Industrial production of 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Solvents: Commonly used solvents include dimethylformamide (DMF) and tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biphenyl derivatives, while substitution reactions can yield amine or thiol-substituted biphenyls .

Scientific Research Applications

4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl has several scientific research applications:

Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

Materials Science: Incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.

Pharmaceuticals: Investigated for potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoro-1,1’-biphenyl in chemical reactions typically involves the activation of the bromine atom or the biphenyl ring. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the biphenyl and another aryl group . The specific molecular targets and pathways depend on the reaction and the desired product.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties Comparison

Research Findings

- Halogen Effects : Bromine in this compound provides optimal balance between reactivity (for cross-coupling) and stability, outperforming chlorine in bond strength and iodine in handling ease .

- Fluorination Impact : Tetrafluoro substitution increases thermal stability and electron deficiency, making the compound suitable for high-temperature reactions and optoelectronic materials .

- Pharmaceutical Relevance : Derivatives like 4-hydroxy-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)triazoles exhibit biological activity, with melting points >170°C and purity confirmed via NMR/HRMS .

Biological Activity

Chemical Structure and Properties

4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl (C₁₂H₅BrF₄) is a biphenyl derivative characterized by a bromine atom and four fluorine atoms attached to its phenyl rings. This unique halogenation influences its physical and chemical properties, including lipophilicity and potential biological activity. The compound typically appears as a white to yellow solid and has a molecular weight of 305.07 g/mol .

While specific biological activity data for this compound is limited, the presence of halogens in similar compounds often enhances biological interactions. Halogenated biphenyls can exhibit various biological activities due to their ability to interact with cellular targets through mechanisms such as:

- Protein-Protein Interactions (PPIs) : Derivatives like 4-bromo-2,3,5,6-tetrafluorophenylboronic acid can be utilized in probes to study PPIs, which are critical for numerous cellular processes .

- Receptor Binding : The halogen substituents may influence the binding affinity to specific receptors or enzymes, potentially leading to pharmacological effects.

Case Studies and Research Findings

Research into structurally similar compounds provides insights into potential biological activities. For example:

- Tumorigenesis Studies : Investigations into the carcinogenic potential of halogenated compounds have shown that structural analogues can exhibit varying degrees of tumorigenic activity in rodent models. These studies emphasize the need for further exploration of the biological implications of this compound .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other halogenated biphenyls. Below is a summary table of related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-fluorophenyl-1,2,3-trifluorobenzene | C₁₂H₈BrF₃ | Contains fewer fluorines; different reactivity |

| 4-Bromo-2-chlorophenyl-1-fluorobenzene | C₁₂H₈BrClF | Chlorine substitution instead of fluorine |

| 4-Bromo-2-methylphenyl-1-fluorobenzene | C₁₃H₉BrF | Methyl group introduces steric hindrance |

This comparative analysis highlights how variations in halogenation can affect the reactivity and biological interactions of biphenyl derivatives.

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that incorporate various reagents and conditions. Its applications extend into fields such as:

- Material Science : Due to its unique electronic properties stemming from halogen substitutions.

- Pharmaceutical Chemistry : As a building block in the development of targeted therapies and drug discovery .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2,3,5,6-tetrafluoro-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

The synthesis typically involves sequential halogenation (bromination and fluorination) of biphenyl precursors. Key steps include:

- Bromination : Electrophilic substitution at the para position using Br₂/FeBr₃ under inert atmospheres to prevent side reactions .

- Fluorination : Directed fluorination via Balz-Schiemann or halogen-exchange reactions (e.g., using KF or CsF) at elevated temperatures (80–120°C) . Solvent choice (e.g., DMF for fluorination) and stoichiometric control of halogens are critical. Yields >80% are achievable with rigorous exclusion of moisture .

Q. How can researchers characterize the electronic effects of bromine and fluorine substituents in this compound?

- Spectroscopy : ¹⁹F NMR reveals fluorine’s electron-withdrawing effects (δ ~ -110 ppm for para-F), while ¹H NMR shows deshielding of adjacent protons due to bromine .

- X-ray crystallography : Resolves steric and electronic interactions, such as distorted dihedral angles between phenyl rings caused by bulky Br/F substituents .

Advanced Research Questions

Q. What strategies mitigate contradictory data between computational predictions and experimental results in regioselective functionalization?

Discrepancies often arise from solvent effects or transition-state stabilization not modeled in DFT calculations. To resolve this:

- Experimental validation : Use kinetic isotope effects (KIEs) or Hammett plots to probe substituent directing effects .

- Multi-method modeling : Combine DFT with molecular dynamics (MD) to account for solvation and temperature .

Q. How does this compound serve as a precursor in synthesizing bioactive molecules, and what methodological challenges arise?

- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄ catalyst) enable access to polycyclic drug candidates. Steric hindrance from fluorine requires elevated temperatures (100°C) and prolonged reaction times .

- Challenges : Fluorine’s strong C-F bond complicates further substitution; selective dehalogenation (e.g., using Mg/THF) may be necessary .

Q. What analytical techniques are critical for resolving structural ambiguities in derivatives of this compound?

- GC-MS/HPLC : Quantify purity and detect byproducts (e.g., debrominated species) .

- 2D NMR (COSY, NOESY) : Assigns coupling patterns in crowded spectra caused by multiple fluorine atoms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between XRD and NMR data in confirming substituent positions?

- Case study : XRD may show fluorine at C2, but ¹⁹F NMR suggests C3 due to dynamic averaging. Solutions:

- Perform variable-temperature NMR to detect rotational barriers .

- Validate with IR spectroscopy (C-F stretching at 1200–1100 cm⁻¹) .

Methodological Recommendations

Q. What experimental design principles apply to studying its thermal stability for material science applications?

- TGA/DSC : Measure decomposition temperatures (Td > 250°C) under N₂ to assess suitability for high-performance polymers .

- Accelerated aging studies : Expose to UV light (λ = 254 nm) to simulate degradation pathways .

Structure-Activity Relationship (SAR) Considerations

Q. How do bromine and fluorine substituents modulate intermolecular interactions in crystal engineering?

- Halogen bonding : Br···F interactions (3.0–3.5 Å) stabilize supramolecular assemblies.

- π-π stacking : Fluorine’s electron-withdrawing effect reduces ring electron density, weakening stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.